![molecular formula C8H16N2 B2526452 1-甲基八氢-1H-吡咯并[3,2-c]吡啶 CAS No. 138021-99-5](/img/structure/B2526452.png)
1-甲基八氢-1H-吡咯并[3,2-c]吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyloctahydro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic organic compound with the molecular formula C8H16N2 It is characterized by a fused bicyclic structure consisting of a pyrrolidine ring and a piperidine ring
科学研究应用
1-Methyloctahydro-1H-pyrrolo[3,2-c]pyridine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of novel materials and catalysts for industrial processes.
作用机制
Target of Action
The primary target of the compound 1-methyloctahydro-1H-pyrrolo[3,2-c]pyridine is the colchicine-binding site . This site is a part of the tubulin protein, which is a critical component of the cytoskeleton and plays important roles in various biological processes such as cell mitosis, cytokinesis, and signal transduction .
Mode of Action
1-Methyloctahydro-1H-pyrrolo[3,2-c]pyridine interacts with its target by inhibiting tubulin polymerization . This interaction disrupts the dynamics of tubulin microtubules, leading to mitotic arrest . The compound forms hydrogen bonds with the colchicine sites Thra179 and Asnb349 .
Biochemical Pathways
The action of 1-methyloctahydro-1H-pyrrolo[3,2-c]pyridine affects the microtubule dynamics pathway . By inhibiting tubulin polymerization, it disrupts the balance of microtubule dynamics, leading to mitotic arrest . This disruption affects downstream processes such as cell division and signal transduction .
Pharmacokinetics
It is mentioned that the compound conforms well to lipinski’s rule of five , which suggests that it likely has favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The action of 1-methyloctahydro-1H-pyrrolo[3,2-c]pyridine at the cellular level results in significant G2/M phase cell cycle arrest and apoptosis . This is due to the disruption of tubulin microtubule dynamics, which leads to mitotic arrest .
准备方法
Synthetic Routes and Reaction Conditions: 1-Methyloctahydro-1H-pyrrolo[3,2-c]pyridine can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-methylpiperidine with a suitable electrophile can lead to the formation of the desired compound. The reaction conditions typically involve the use of solvents such as tetrahydrofuran or dichloromethane, and catalysts like palladium or copper complexes to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of 1-methyloctahydro-1H-pyrrolo[3,2-c]pyridine may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to achieve high efficiency and scalability.
化学反应分析
Types of Reactions: 1-Methyloctahydro-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where nucleophiles like alkyl halides or acyl chlorides can replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Alkyl halides in the presence of a base like sodium hydride in an aprotic solvent.
Major Products:
Oxidation: N-oxides of 1-methyloctahydro-1H-pyrrolo[3,2-c]pyridine.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Alkylated or acylated derivatives depending on the nucleophile used.
相似化合物的比较
- 2-Methyloctahydro-1H-pyrrolo[3,4-c]pyridine
- 3-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine
Comparison: 1-Methyloctahydro-1H-pyrrolo[3,2-c]pyridine is unique due to its specific ring fusion pattern and substitution at the nitrogen atom. Compared to its analogs, it may exhibit different chemical reactivity and biological activity. The structural differences can influence the compound’s stability, solubility, and interaction with molecular targets, making it a distinct entity in its class.
属性
IUPAC Name |
1-methyl-2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-10-5-3-7-6-9-4-2-8(7)10/h7-9H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APQINZAHFHXIRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2C1CCNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138021-99-5 |
Source


|
| Record name | 1-methyl-octahydro-1H-pyrrolo[3,2-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
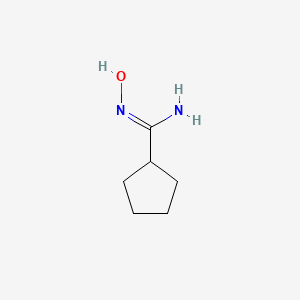
![2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2526370.png)
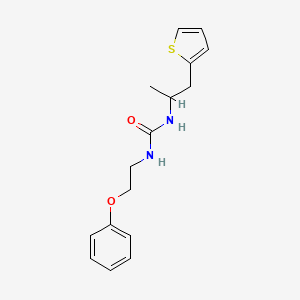
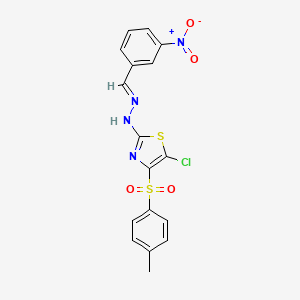
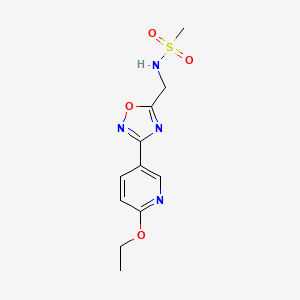
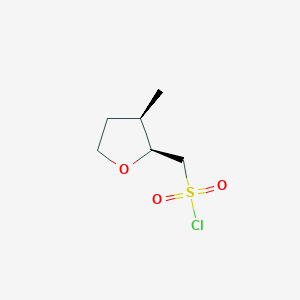
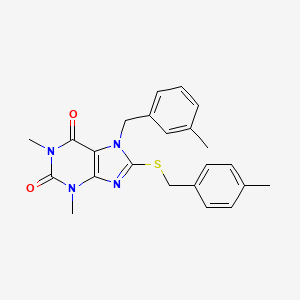
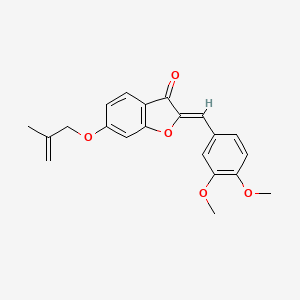
![Furo[3,2-b]pyridin-3-ol hydrochloride](/img/structure/B2526379.png)
![Tert-butyl 4-[but-2-ynoyl(oxan-4-yl)amino]piperidine-1-carboxylate](/img/structure/B2526386.png)
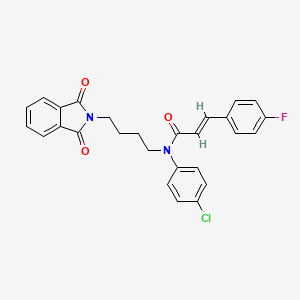
![3-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]but-2-enamide](/img/structure/B2526388.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,5-dimethylphenyl)oxalamide](/img/structure/B2526389.png)
![3-Benzyl-5-({2-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}methylene)-2-thioxo-1,3-thiazolan-4-one](/img/structure/B2526391.png)
